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molecular formula C9H7N3 B8614376 4-Amino-2-methylisophthalonitrile

4-Amino-2-methylisophthalonitrile

Cat. No. B8614376
M. Wt: 157.17 g/mol
InChI Key: NEOFDHIXEGTQDF-UHFFFAOYSA-N
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Patent
US04677219

Procedure details

A mixture of 0.3 g (1.91 mmol) of 2,4-dicyano-3-methylaniline, 0.44 g (3.82 mmol) of chloroformamidine hydrochloride, and 0.7 g of dimethylsulfone was heated to 170°-175° C. The mixture solidified after a time, and was allowed to cool to room temperature. Water (20 ml) was added, and the resulting mixture was made basic with 1 molar aqueous sodium hydroxide solution, filtered, and washed with water. The solids were triturated with methanol to yield 0.167 g of 2,4-diamino-5-methyl-6-quinazolinecarbonitrile, mp>270° C. The infrared, mass, and proton magnetic resonance spectra corresponded to those of a known sample of the compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:9]([CH3:10])=[C:8]([C:11]#[N:12])[CH:7]=[CH:6][C:4]=1[NH2:5])#[N:2].Cl.Cl[C:15]([NH2:17])=[NH:16].CS(C)(=O)=O.[OH-].[Na+]>O>[NH2:17][C:15]1[N:16]=[C:1]([NH2:2])[C:3]2[C:4](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[C:9]=2[CH3:10])[N:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(#N)C1=C(N)C=CC(=C1C)C#N
Name
Quantity
0.44 g
Type
reactant
Smiles
Cl.ClC(=N)N
Name
Quantity
0.7 g
Type
reactant
Smiles
CS(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 170°-175° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solids were triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=C(C(=C2C(=N1)N)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.167 g
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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